molecular formula C16H13FN4OS B5759326 4-[(3-fluorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-[(3-fluorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5759326
M. Wt: 328.4 g/mol
InChI Key: PSHWKEUYQAGHGE-UHFFFAOYSA-N
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Description

4-[(3-fluorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-fluorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3-fluorobenzaldehyde with 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-fluorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of disulfide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

4-[(3-fluorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-fluorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. The fluorobenzylidene and methoxyphenyl groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-[(3-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-[(3-fluorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

4-[(3-fluorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4OS/c1-22-14-7-5-12(6-8-14)15-19-20-16(23)21(15)18-10-11-3-2-4-13(17)9-11/h2-10H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHWKEUYQAGHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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